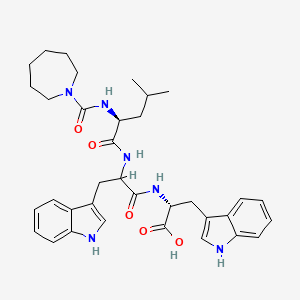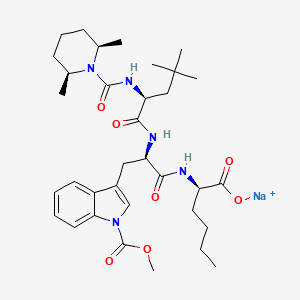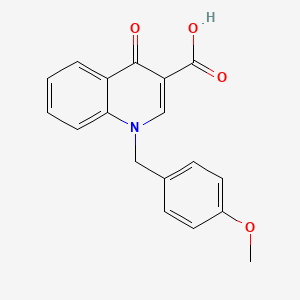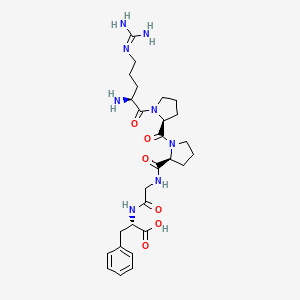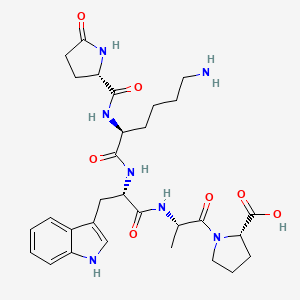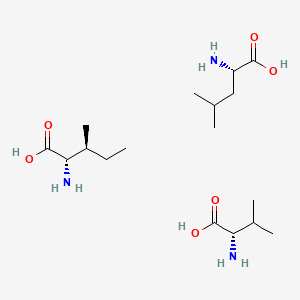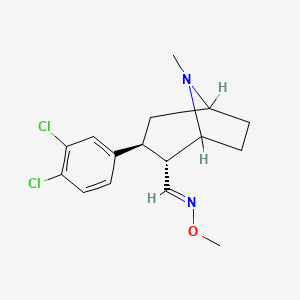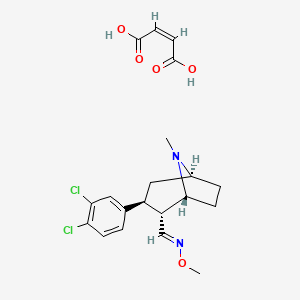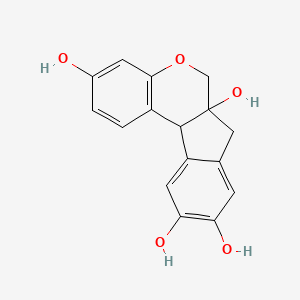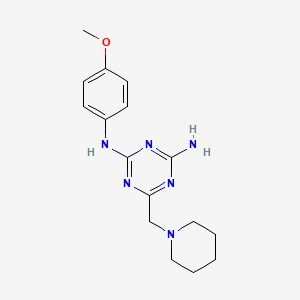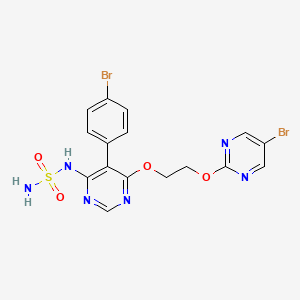
Aprocitentan
説明
Aprocitentan, sold under the brand name Tryvio, is a medication used for the treatment of hypertension (high blood pressure). It is an endothelin receptor antagonist active at both endothelin A and endothelin B receptors . It is developed for resistant hypertension by Idorsia, which sold it to Janssen but purchased the rights back in 2023 for $343 million . Aprocitentan is an active metabolite of macitentan .
Molecular Structure Analysis
The molecular structure of Aprocitentan is complex, with the formula C16H14Br2N6O4S . It includes two bromine atoms, six nitrogen atoms, and one sulfur atom, among others . The exact details of the molecular structure are not provided in the search results.
Chemical Reactions Analysis
Aprocitentan is involved in various chemical reactions in the body. For example, it is known that 25% of Aprocitentan is cleared through the liver . The pharmacokinetics of Aprocitentan were found to be similar between subjects with moderate hepatic impairment and healthy subjects .
Physical And Chemical Properties Analysis
Aprocitentan is highly bound to plasma proteins and is eliminated in both urine and feces . Its pharmacokinetic profile shows a half-life of 44 hours, fitting a once-daily dosing regimen . Only minor differences in exposure between healthy females and males, healthy elderly and adult subjects, fed and fasted conditions, and renal function have been observed .
科学的研究の応用
Treatment of Hypertension
Aprocitentan (TRYVIO™) is a once-daily oral dual endothelin A (ET A) and B (ET B) receptor antagonist developed by Idorsia Pharmaceuticals for the treatment of hypertension . It received its first approval in the USA for the treatment of hypertension in combination with other antihypertensive drugs .
Role in Resistant Hypertension
Aprocitentan is in clinical development for the treatment of resistant hypertension . Resistant hypertension is defined as hypertension not adequately controlled despite treatment with at least three antihypertensives from three different drug classes .
Endothelin Pathway Inhibition
The endothelin pathway has been implicated in hypertension. Aprocitentan inhibits the binding of endothelin-1 to ET A and ET B receptors, thereby preventing its deleterious effects and lowering blood pressure .
Use in Patients with Hepatic Impairment
The effect of moderate hepatic impairment on the pharmacokinetics (PK), safety, and tolerability of Aprocitentan was clinically investigated as 25% of Aprocitentan is cleared through the liver . The results showed no clinically relevant differences in PK between subjects with moderate hepatic impairment and healthy subjects .
Long-term Blood Pressure Reduction
The purpose of a study was to show the blood pressure lowering effect of Aprocitentan when added to other anti-hypertensive drugs of patients with difficult to control (resistant) high blood pressure (hypertension), and to show that blood pressure reduction is kept for long period of time .
Safety and Tolerability
Single- and multiple-dose tolerability, safety, pharmacokinetics, and pharmacodynamics of Aprocitentan up to 600 mg (single doses) and 100 mg once a day (multiple doses) have been investigated in healthy male and female subjects .
作用機序
Target of Action
Aprocitentan is a dual antagonist of endothelin receptors A and B . These receptors, often referred to as ETA and ETB , are the primary targets of Aprocitentan . Endothelin-1 (ET-1), a potent vasoconstrictor peptide, acts by binding to these receptors, resulting in effects such as endothelial dysfunction, inflammation, fibrosis, and vascular hypertrophy and remodeling .
Mode of Action
Aprocitentan works by inhibiting the binding of endothelin-1 (ET-1) to both ETA and ETB receptors . This inhibition prevents the deleterious effects of ET-1, thereby lowering blood pressure . It’s worth noting that Aprocitentan has a greater selectivity for ETA than ETB .
Biochemical Pathways
The endothelin pathway, which has been implicated in hypertension, is the primary biochemical pathway affected by Aprocitentan . By antagonizing the ETA and ETB receptors, Aprocitentan inhibits the binding of ET-1, thereby preventing its adverse effects and lowering blood pressure .
Pharmacokinetics
Aprocitentan is an orally active drug with a half-life of 44 hours, fitting a once-daily dosing regimen . Its exposure increases dose proportionally over a dose range of 5–100 mg once daily . Aprocitentan is highly bound to plasma proteins and is eliminated in both urine and feces . The pharmacokinetics of Aprocitentan were found to be similar between subjects with moderate hepatic impairment and healthy subjects .
Action Environment
Environmental factors such as health status and liver function can influence the action, efficacy, and stability of Aprocitentan . For instance, the effect of moderate hepatic impairment on the pharmacokinetics, safety, and tolerability of Aprocitentan has been clinically investigated, as 25% of Aprocitentan is cleared through the liver . The study concluded that there were no clinically relevant differences in pharmacokinetics between subjects with moderate hepatic impairment and healthy subjects .
将来の方向性
Aprocitentan is currently under investigation in the PRECISION phase III trial for patients with resistant hypertension . The absolute blood pressure reductions with Aprocitentan are in the ranges established as a surrogate for reduction in cardiovascular morbidity in hypertension . Available data support the hypothesis that this new agent could expand our antihypertensive arsenal in resistant hypertension, making Aprocitentan an attractive candidate for further large-scale trials .
特性
IUPAC Name |
5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKULOVKANLVDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aprocitentan | |
CAS RN |
1103522-45-7 | |
| Record name | Aprocitentan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprocitentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APROCITENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZI81HV01P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Aprocitentan is a potent, dual endothelin receptor antagonist (ERA) []. It binds to both endothelin A (ETA) and endothelin B (ETB) receptors, effectively blocking the binding of endothelin-1 (ET-1) []. This antagonism inhibits the vasoconstrictive effects of ET-1, leading to vasodilation and a reduction in blood pressure []. The inhibitory potency ratio of Aprocitentan for ETA and ETB receptors is 1:16 [].
ANone: Unfortunately, the provided research articles do not disclose the specific spectroscopic data or detailed structural information like bond lengths and angles for Aprocitentan.
ANone: The research primarily focuses on the pharmaceutical aspects of Aprocitentan rather than its material properties. Therefore, information regarding its compatibility with specific materials or its stability under various environmental conditions is not available in these papers.
ANone: Aprocitentan is designed as an endothelin receptor antagonist and does not exhibit catalytic properties. Its primary function is to bind to ETA and ETB receptors and block the action of endothelin-1, not to catalyze chemical reactions.
A: While the provided research doesn't delve into specific computational modeling details, it's highly likely that computational chemistry techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies were employed during the drug discovery and development phases of Aprocitentan. Dose-response modeling was specifically utilized to determine the optimal doses for clinical development [].
A: Aprocitentan demonstrates favorable pharmacokinetics for once-daily dosing []. It reaches maximum plasma concentration within 3-4 hours and has an elimination half-life of around 48 hours []. The drug accumulates approximately 3-fold at steady state, achieved by Day 8 of dosing []. Aprocitentan is primarily metabolized via glucosidation and hydrolysis pathways []. It is predominantly eliminated in urine (52.1%) and feces (24.8%) [].
A: The long half-life of Aprocitentan contributes to its sustained blood pressure-lowering effects, as observed in clinical trials where blood pressure reduction was maintained over 32 weeks of treatment [, ]. The once-daily dosing regimen is convenient for patient adherence.
A: Preclinical studies in DOCA-salt rats (low-renin model) and spontaneously hypertensive rats (SHR, normal renin model) demonstrated Aprocitentan's efficacy in lowering blood pressure []. The drug showed greater potency in the low-renin model, suggesting its potential utility in specific hypertensive populations []. Aprocitentan also demonstrated synergistic effects with RAS blockers (valsartan and enalapril) in both models [].
A: Aprocitentan has been evaluated in various clinical trials, including the Phase 3 PRECISION study [, , , , , , , , , ]. This study demonstrated the efficacy of Aprocitentan as an add-on therapy in patients with resistant hypertension, achieving significant reductions in both office and ambulatory blood pressure measurements compared to placebo [, , , , , ]. The drug also showed a sustained effect on blood pressure control over 40 weeks of treatment [].
A: Aprocitentan has demonstrated a generally favorable safety profile in clinical trials [, , , ]. The most frequent adverse event observed was peripheral edema, particularly at higher doses, which could be managed with diuretics [, , , , ].
ANone: The provided research primarily focuses on the systemic effects of orally administered Aprocitentan. There is no mention of targeted drug delivery strategies for this compound.
ANone: The provided research does not highlight specific biomarkers for predicting Aprocitentan's efficacy or monitoring for adverse effects.
ANone: The research articles do not provide information regarding the environmental impact or degradation of Aprocitentan.
ANone: The research papers do not delve into specific details regarding the dissolution and solubility profiles of Aprocitentan.
ANone: Details regarding the validation of analytical methods for Aprocitentan are not provided in the research.
ANone: The articles do not provide specific information on the quality control and assurance processes for Aprocitentan.
ANone: The research does not discuss the immunogenicity of Aprocitentan.
A: A study investigating the potential drug-drug interaction of Aprocitentan with rosuvastatin, a substrate of the breast cancer resistance protein (BCRP) transporter, found no clinically relevant effects on rosuvastatin pharmacokinetics [].
A: Based on the metabolism data, Aprocitentan is unlikely to require dose adjustments when co-administered with drugs that are inhibitors or inducers of metabolizing enzymes, particularly cytochrome P450 enzymes [].
ANone: The research focuses on the pharmaceutical aspects and doesn't provide information on the biocompatibility or biodegradability of Aprocitentan.
A: Aprocitentan offers a novel mechanism of action compared to existing antihypertensive medications [, , ]. In clinical trials, it demonstrated comparable blood pressure-lowering effects to established agents like lisinopril []. Furthermore, Aprocitentan showed potential advantages in specific patient populations, such as those with resistant hypertension and older adults [, , , , ].
ANone: The research papers do not provide information regarding the recycling or waste management of Aprocitentan.
A: The development of Aprocitentan involved collaborations between pharmaceutical companies and research institutions. The PRECISION study, for example, was sponsored by Idorsia Pharmaceuticals Ltd. [].
A: The development of Aprocitentan involved contributions from various disciplines, including pharmacology, medicinal chemistry, clinical research, and biostatistics. For instance, understanding the pharmacological role of the endothelin system in hypertension and the development of selective and well-tolerated endothelin receptor antagonists required collaborative efforts across these fields [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



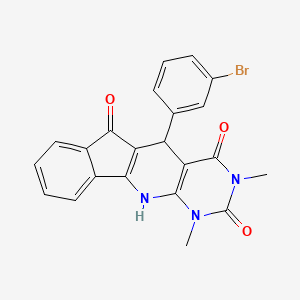
![2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine](/img/structure/B1667489.png)

